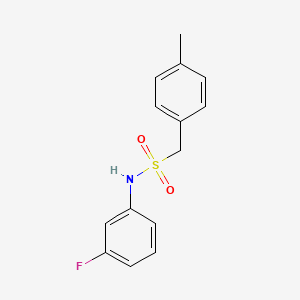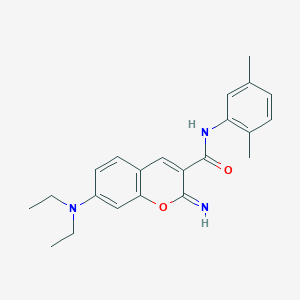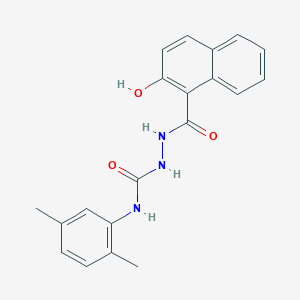
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a selective inhibitory effect on the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mecanismo De Acción
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide selectively inhibits the Wnt/β-catenin signaling pathway by targeting the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This interaction is essential for the activation of Wnt/β-catenin signaling, and this compound disrupts this interaction, leading to the inhibition of downstream target genes involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In osteoblasts, this compound promotes differentiation and mineralization, leading to increased bone formation. In neuronal cells, this compound protects against β-amyloid-induced neurotoxicity, which is involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its high yield and purity, selective inhibitory effect on the Wnt/β-catenin signaling pathway, and potential therapeutic applications in various diseases. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide. Firstly, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion. Secondly, the potential toxicity of this compound needs to be further investigated to ensure its safety for clinical use. Thirdly, the therapeutic applications of this compound in various diseases need to be further explored, including its potential synergy with other drugs. Finally, the development of more potent and selective inhibitors of the Wnt/β-catenin signaling pathway, based on the structure of this compound, may lead to the discovery of novel therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, osteoporosis, and Alzheimer's disease. The Wnt/β-catenin signaling pathway plays a crucial role in the development and progression of cancer, and this compound has been shown to inhibit this pathway, leading to the suppression of tumor growth and metastasis. In addition, this compound has been shown to promote osteoblast differentiation and bone formation, making it a potential treatment for osteoporosis. Moreover, this compound has been shown to have a neuroprotective effect by inhibiting the Wnt/β-catenin signaling pathway, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-5-7-12(8-6-11)10-19(17,18)16-14-4-2-3-13(15)9-14/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTDCFMJGHQGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4795883.png)
![1-({1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4795899.png)
![4-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4795908.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4795912.png)

![methyl 3-chloro-6-[(4-thiomorpholinylcarbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4795928.png)
![1-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4795933.png)
![ethyl 4-[(3-cyano-4,6-di-2-thienyl-2-pyridinyl)thio]-3-oxobutanoate](/img/structure/B4795940.png)
![N-(3-methoxyphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4795941.png)
![methyl 5-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4795957.png)

![2-ethyl-6-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4795979.png)
![3-[2-(3-furylmethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B4795985.png)
